molecular formula C17H17N5O4 B4926404 3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

Cat. No.: B4926404
M. Wt: 355.3 g/mol
InChI Key: YAMQGYOJDKYSMX-UHFFFAOYSA-N
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Description

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the morpholine ring. The final step involves the addition of the propanenitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile is unique due to its combination of a morpholine ring, a nitrophenyl group, and a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c18-6-1-7-21-12-15(17(23)20-8-10-26-11-9-20)16(19-21)13-2-4-14(5-3-13)22(24)25/h2-5,12H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMQGYOJDKYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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